Aq-13
Description
Global Landscape of Malaria and the Challenge of Drug Resistance
Malaria remains a devastating global health issue, with an estimated 263 million cases and 597,000 deaths reported worldwide in 2023. lshtm.ac.uk The African region bears the most substantial burden, accounting for approximately 94% of cases and 95% of deaths. lshtm.ac.ukmmv.org A staggering 76% of these fatalities occur in children under the age of five. mmv.org
A significant hurdle in the global effort to control malaria is the parasite's ability to develop resistance to antimalarial drugs. lshtm.ac.ukbmj.com This phenomenon is not new; the widespread use of chloroquine (B1663885), once a highly effective and affordable treatment, was severely compromised by the emergence and spread of resistant Plasmodium falciparum strains, first noted in Southeast Asia in 1957. lshtm.ac.uk This pattern of initial success followed by the development of resistance has been observed with subsequent antimalarial agents, including sulfadoxine-pyrimethamine. lshtm.ac.uk
Currently, artemisinin-based combination therapies (ACTs) are the frontline treatment for uncomplicated falciparum malaria. However, the efficacy of these treatments is now threatened by the emergence of partial resistance to artemisinin, particularly in Southeast Asia, South America, and parts of Africa. lshtm.ac.uk This escalating resistance underscores the urgent need for the development of new antimalarial drugs with novel mechanisms of action or the ability to overcome existing resistance mechanisms. bmj.com
The Chemical Class of 4-Aminoquinolines in Antimalarial Therapy
The 4-aminoquinolines are a class of synthetic compounds that have been a cornerstone of antimalarial therapy for decades. hilarispublisher.com Their primary mechanism of action targets the intraerythrocytic stage of the malaria parasite's life cycle. hilarispublisher.comesr.ie During this stage, the parasite digests the host's hemoglobin within its digestive vacuole as a source of amino acids. esr.ie This process releases heme, which is toxic to the parasite. esr.ie
To protect itself, the parasite employs a detoxification process, converting the toxic heme into an insoluble, non-toxic crystalline polymer called hemozoin, also known as the malaria pigment. hilarispublisher.comesr.ie The 4-aminoquinoline (B48711) drugs, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole. hilarispublisher.comtaylorandfrancis.com Here, they interfere with the detoxification process by inhibiting the formation of hemozoin. esr.ienih.gov They are thought to form a complex with heme, preventing its polymerization and leading to an accumulation of toxic heme, which ultimately kills the parasite. esr.ietaylorandfrancis.com
Chloroquine was the most prominent member of this class and was highly successful for many years due to its efficacy and affordability. hilarispublisher.comnih.gov However, the rise of chloroquine-resistant strains of P. falciparum has greatly limited its use. nih.govnih.gov Despite this, the 4-aminoquinoline scaffold continues to be a valuable starting point for the development of new antimalarial agents that can overcome resistance. nih.gov
Discovery and Early Development of AQ-13 Dihydrochloride (B599025) as an Antimalarial Agent
Historical Context and Rationale for Lead Candidate Selection
The development of this compound was driven by the critical need for an affordable and effective treatment for chloroquine-resistant malaria. nih.gov The rationale behind its selection as a lead candidate was based on several key criteria:
Activity against chloroquine-resistant strains: The primary goal was to find a compound that could overcome the resistance mechanisms that rendered chloroquine ineffective. This compound demonstrated significant in vitro activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.govnih.gov
Structural similarity to chloroquine: By maintaining the basic 4-aminoquinoline structure, researchers aimed to retain the fundamental antimalarial activity while introducing modifications to circumvent resistance. nih.govnih.gov This approach also held the promise of a similar and well-understood safety profile. nih.gov
Favorable preclinical data: Preclinical studies in animal models, including monkey models of human malaria, showed that this compound was active and had a safety profile comparable to that of chloroquine. nih.gov
The selection process for the lead compound was meticulous. While other analogues also showed promise, this compound was chosen for further development due to its potent activity and favorable characteristics in early testing. nih.gov
Comparative Structural Features of this compound Dihydrochloride within 4-Aminoquinolines
The key to this compound's ability to combat chloroquine-resistant malaria lies in the subtle yet significant differences in its chemical structure compared to other 4-aminoquinolines. nih.govplos.org
| Feature | This compound Dihydrochloride | Chloroquine | Amodiaquine (B18356) |
| Core Structure | 7-chloro-4-aminoquinoline | 7-chloro-4-aminoquinoline | 7-chloro-4-aminoquinoline |
| Side Chain | Linear propyl side chain plos.org | Branched isopentyl side chain plos.org | Contains a hydroxyl group and an aromatic ring |
| Molecular Weight (Base) | 292 Da plos.org | 320 Da plos.org | 355.88 Da |
The fundamental structure of this compound consists of a 7-chloroquinoline (B30040) ring, which is the core pharmacophore responsible for its antimalarial activity, a feature it shares with chloroquine. nih.govplos.org The critical distinction lies in the side chain attached to the 4-amino group. This compound possesses a linear propyl side chain, whereas chloroquine has a longer, branched isopentyl side chain. plos.org This seemingly minor modification is believed to be crucial for its activity against resistant parasites. The shorter, more flexible side chain of this compound may allow it to better access its target site within the parasite, even in the presence of resistance mechanisms that hinder the accumulation of chloroquine. nih.gov
In comparison to another 4-aminoquinoline, amodiaquine, which is effective against some chloroquine-resistant strains, this compound's structure is simpler. Amodiaquine's side chain is more complex, incorporating a hydroxyl group and an additional aromatic ring. acs.org The streamlined structure of this compound may offer advantages in terms of synthesis and metabolic stability.
Structure
2D Structure
Properties
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N',N'-diethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.2ClH/c1-3-20(4-2)11-5-9-18-15-8-10-19-16-12-13(17)6-7-14(15)16;;/h6-8,10,12H,3-5,9,11H2,1-2H3,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBPWZRWNFJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168761 | |
| Record name | AQ 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169815-40-1 | |
| Record name | AQ 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169815401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQ 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AQ-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKT9732S5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacodynamics: Antimalarial Efficacy of Aq 13 Dihydrochloride
In Vitro Efficacy Against Plasmodium falciparum
The in vitro activity of AQ-13 dihydrochloride (B599025) has been a primary focus of preclinical research, revealing its potential as a potent antimalarial agent.
Susceptibility Profiles of Diverse Plasmodium falciparum Isolates to this compound Dihydrochloride
Extensive in vitro testing has demonstrated the broad activity of this compound against a variety of P. falciparum isolates.
A key attribute of this compound is its pronounced activity against chloroquine-resistant (CQ-R) strains of P. falciparum. researchgate.netnih.govtandfonline.com While chloroquine's effectiveness has been severely compromised by widespread resistance, this compound retains significant potency. researchgate.netnih.gov Studies have shown that in chloroquine-sensitive strains, the 50% inhibitory concentration (IC50) of this compound is comparable to that of chloroquine (B1663885), typically ranging between 10 nM and 20 nM. tandfonline.com However, in CQ-R strains, where chloroquine's IC50 can exceed 300 nM, this compound maintains a much lower IC50, around 10 nM in strains like Dd2. tandfonline.com Even in highly resistant strains such as K1, the IC50 of this compound was reported to be 60 nM, still demonstrating substantial activity. tandfonline.com This ability to circumvent chloroquine resistance is a cornerstone of its therapeutic potential. researchgate.netnih.gov
The challenge of multidrug resistance in P. falciparum necessitates the development of novel therapies. mmv.org this compound has been evaluated against multidrug-resistant isolates, particularly from regions like Southeast Asia where resistance is rampant. mmv.orgoup.com While this compound shows promise, studies in Cambodian isolates have revealed important insights into its limitations. Research has demonstrated that this compound can be effective against multidrug-resistant parasites, but its activity may be compromised in areas with high levels of resistance to other 4-aminoquinolines. mmv.orgoup.com
Comparative Antimalarial Potency of this compound Dihydrochloride with Established 4-Aminoquinolines
When compared to chloroquine, this compound exhibits similar or superior potency, especially against resistant parasite strains. In chloroquine-sensitive parasites, their activity is often on par. tandfonline.com However, the defining advantage of this compound lies in its sustained efficacy against CQ-R strains. researchgate.net For instance, while chloroquine's IC50 can escalate to 500 nM in highly resistant isolates, this compound's IC50 remains significantly lower, generally under 100 nM. researchgate.netnih.gov This highlights a clear distinction in their ability to combat resistant malaria.
Analysis of Cross-Resistance Patterns Between this compound Dihydrochloride and Other Antimalarials (e.g., Amodiaquine (B18356), Piperaquine)
The potential for cross-resistance between this compound and other 4-aminoquinolines is a critical consideration for its clinical development. researchgate.netmmv.org Studies investigating Cambodian P. falciparum isolates have revealed a strong cross-resistance between this compound and amodiaquine. mmv.orgoup.comnih.gov A significant positive correlation (Pearson correlation coefficient of 0.8621) was observed between the IC50 values of this compound and desethylamodiaquine, the active metabolite of amodiaquine. mmv.orgnih.govresearchgate.net This suggests that in regions where amodiaquine resistance is prevalent, the clinical efficacy of this compound-based therapies might be compromised. mmv.orgnih.gov The IC50 values for this compound in these resistant isolates ranged from 18 to 133 nM. nih.gov Information regarding cross-resistance with piperaquine (B10710) is less defined in the provided context.
In Vitro Methodologies for Efficacy Assessment (e.g., [3H]hypoxanthine uptake assay, high-content imaging)
The in vitro efficacy of this compound and other antimalarials is commonly assessed using established laboratory methods. nih.govnih.gov The [3H]hypoxanthine uptake assay is a widely used and reliable method. mmv.orgnih.govnih.gov This technique measures the incorporation of radiolabeled hypoxanthine, a crucial nutrient for the parasite, into its DNA. The level of incorporation is directly proportional to parasite growth, and its inhibition by a drug indicates antimalarial activity. nih.govnih.gov
More recently, high-content imaging assays have been employed. mmv.orgnih.gov These automated microscopy-based methods allow for the visualization and quantification of parasite survival and developmental stages after drug exposure, providing detailed insights into the drug's effect. mmv.orgresearchgate.net For instance, using YOYO™-1 DNA staining, researchers can quantify the number of surviving parasites after treatment. oup.com These methodologies are crucial for screening new compounds and understanding their mechanisms of action. nih.govnih.gov
Interactive Data Table: In Vitro Susceptibility of P. falciparum to this compound
| Strain Type | Drug | IC50 Range (nM) | Key Findings |
| Chloroquine-Sensitive | This compound | 10 - 20 | Potency comparable to chloroquine. tandfonline.com |
| Chloroquine-Resistant (Dd2) | This compound | ~10 | Maintains high potency despite chloroquine resistance. tandfonline.com |
| Chloroquine-Resistant (K1) | This compound | 60 | Less potent than against sensitive strains but still active. tandfonline.com |
| Amodiaquine-Resistant (Cambodian Isolates) | This compound | 18 - 133 | Strong cross-resistance observed with amodiaquine. nih.gov |
In Vivo Efficacy of this compound Dihydrochloride in Malaria Animal Models
The in vivo assessment of antimalarial drug candidates is a critical step in preclinical development, providing essential data on efficacy, and parasite-host interactions within a living organism. Animal models of malaria, while not perfectly replicating the human disease, are indispensable for screening compounds and understanding their potential therapeutic effects. miguelprudencio.commmv.org The evaluation of this compound dihydrochloride and related aminoquinolines has utilized various established animal models to determine their effectiveness against different Plasmodium species and disease manifestations.
Evaluation in Rodent Malaria Models (Plasmodium berghei, Plasmodium chabaudi, Plasmodium yoelii)
Rodent malaria parasites are extensively used in the initial in vivo screening of potential antimalarial compounds. mdpi.com Species such as Plasmodium berghei, Plasmodium chabaudi, and Plasmodium yoelii serve as common models because they can infect laboratory mice and offer insights into various aspects of the disease, from blood-stage parasite dynamics to severe pathologies like cerebral malaria. mdpi.comscientificarchives.com
Plasmodium berghei : The P. berghei ANKA strain is frequently used as a model for human P. falciparum infection, particularly for studying cerebral malaria in susceptible mouse strains like C57BL/6 and CBA mice. mdpi.comscientificarchives.com Studies on novel aminoquinoline series, to which this compound belongs, have utilized this model to evaluate in vivo activity. malariaworld.org
Plasmodium chabaudi : This species is considered a good model for the immunology and pathology of human malaria as it preferentially infects mature red blood cells and exhibits synchronous infections, similar to P. falciparum. miguelprudencio.comnih.gov Its use allows for detailed studies on drug efficacy against specific parasite life stages. parahostdis.org
Plasmodium yoelii : This species exists in both lethal and non-lethal strains. The virulent 17XL strain serves as a model for severe malaria, while the non-lethal 17XNL strain is often used in vaccine development and for studying liver-stage infection. miguelprudencio.commdpi.com
While these models are standard for testing aminoquinolines, specific efficacy data for this compound dihydrochloride within each of these distinct rodent malaria models is not extensively detailed in publicly available research. However, the activity of related aminoquinolines in these models provides a basis for its expected performance. malariaworld.orgresearchgate.net
Efficacy Assessment in Non-Human Primate Models of Plasmodium Infection
Non-human primate (NHP) models are crucial for malaria research as they bridge the gap between rodent studies and human clinical trials, offering systems that more closely mimic human physiology and the course of Plasmodium infection. miguelprudencio.comnih.gov Species such as Aotus and Saimiri monkeys have been indispensable for P. vivax research, for which long-term in vitro culture is not established. frontiersin.org Old World monkeys, including rhesus and long-tailed macaques, are also used due to their genetic and physiological similarities to humans. frontiersin.org
These NHP models are employed to study various aspects of malaria, including immunology, pathogenesis, and the efficacy of candidate vaccines and treatments. nih.gov For instance, Plasmodium cynomolgi infections in macaques are an important model for the relapsing liver-stage hypnozoites characteristic of P. vivax. nih.govfrontiersin.org While this compound has progressed to human trials, specific, detailed reports on its efficacy assessment within NHP models of Plasmodium infection are not prominently available in the reviewed literature.
Impact of this compound Dihydrochloride on Parasite Clearance and Disease Progression
The primary goal of an antimalarial drug is to effectively clear parasites from the host's bloodstream, thereby halting the progression of the disease. This compound, being a 4-aminoquinoline (B48711) similar to chloroquine, is thought to act by interfering with the parasite's detoxification of heme in the digestive vacuole. guidetopharmacology.orgnih.gov This action leads to the death of the parasite and its subsequent removal from circulation.
In a phase 2 clinical trial comparing this compound to artemether-lumefantrine for uncomplicated P. falciparum malaria, both treatment groups showed complete clearance of asexual parasites by day 7. nih.govresearchgate.net This indicates that this compound effectively eliminates the blood-stage parasites responsible for clinical illness. Preclinical studies in murine models using other aminoquinolines have also demonstrated a dose-related reduction in parasitemia. asm.org For example, a study on chloroquine in P. berghei-infected mice showed that single doses resulted in a significant, though temporary, decline in parasite levels, with higher doses achieving a greater reduction. asm.org This fundamental dose-dependent impact on parasite load is a key characteristic expected of the aminoquinoline class, including this compound, and is critical for preventing the progression to severe disease.
Table 1: Parasite Clearance Outcomes in a Clinical Study
| Treatment Group | Number of Participants | Parasite Clearance by Day 7 | Cure Rate (Per-Protocol Analysis) |
|---|---|---|---|
| This compound | 28 | 100% | 100% |
| Artemether-Lumefantrine | 33 | 100% | 93.9% |
Investigation of Potential for Resistance to Cerebral Malaria Phenotypes with Aminoquinoline Series
Cerebral malaria is a severe and often fatal complication of P. falciparum infection. The P. berghei ANKA strain infection in susceptible mice is a widely accepted model for investigating the pathogenesis of and potential interventions for this neurological syndrome. mdpi.com
Research into novel aminoquinolines has explored their potential to alter the course of cerebral malaria. A study involving C57BL/6 mice infected with the P. berghei ANKA strain evaluated a series of benzothiophene, thiophene, and benzene (B151609) aminoquinolines. malariaworld.orgnih.gov Interestingly, several compounds from this series demonstrated an ability to confer resistance to the lethal cerebral malaria phenotype. malariaworld.orgresearchgate.netnih.gov Instead of succumbing to the neurological syndrome, which typically occurs with low parasite levels, a subset of the treated mice survived the cerebral phase and developed hyperparasitemia. malariaworld.orgnih.gov
Table 2: Survival Outcomes in Mice Treated with Novel Aminoquinolines
| Treatment Group | Outcome | Mean Parasitemia at Death/Survival | Mean Survival Time |
|---|---|---|---|
| Untreated Control | Death | 15% | Day 7 |
| Aminoquinoline Treated (Dichotomous Outcome) | Death (Majority) | 5% | Day 17 |
| Survival with Hyperparasitemia (Minority) | 70% | >25 days |
This finding is significant as it suggests that certain structural modifications within the aminoquinoline class can modulate the host's response to infection, shifting the pathology away from cerebral complications. nih.gov Specifically, the compounds ClAQ7, ClAQ9, and ClAQ11 were noted for their ability to afford this switch from cerebral malaria to hyperparasitemia, thereby prolonging survival. malariaworld.orgnih.gov This line of investigation highlights a potential, and valuable, characteristic of the aminoquinoline series beyond simple parasite killing.
Mechanism of Action and Molecular Targets of Aq 13 Dihydrochloride
Elucidation of Molecular Targets in Plasmodium Parasites
AQ-13, a 4-aminoquinoline (B48711) derivative of chloroquine (B1663885), is believed to exert its antimalarial effect through a mechanism of action similar to its parent compound. guidetopharmacology.orgnih.govresearchgate.net The primary hypothesized interaction involves the disruption of a crucial biochemical pathway within the parasite's digestive vacuole. microbiologyjournal.org During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. microbiologyjournal.org This process releases large quantities of toxic free heme.
To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. guidetopharmacology.org The leading hypothesis is that this compound, like chloroquine, interferes with this detoxification process by inhibiting the enzyme heme polymerase. guidetopharmacology.orgdrugbank.com This inhibition leads to the accumulation of toxic heme within the parasite, which is believed to cause oxidative damage to cellular components, ultimately leading to parasite death. guidetopharmacology.org
The mechanism of action of this compound is structurally and functionally analogous to that of chloroquine. researchgate.net Both compounds are weak bases that are thought to accumulate in the acidic digestive vacuole of the parasite. nih.gov Once inside, they interfere with the polymerization of heme into hemozoin. guidetopharmacology.orgdrugbank.com
The key distinction of this compound lies in its structural modification—specifically, a shorter diaminoalkane side chain compared to chloroquine. researchgate.netnih.gov This structural alteration is critical for its ability to overcome chloroquine resistance. researchgate.net While the fundamental mechanism of heme polymerization inhibition remains the same, this compound's modified structure allows it to circumvent the primary resistance mechanism developed by the parasite against chloroquine, which often involves mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT). nih.govresearchgate.net
| Feature | This compound Dihydrochloride (B599025) | Chloroquine |
| Chemical Class | 4-Aminoquinoline guidetopharmacology.orgnih.gov | 4-Aminoquinoline drugbank.com |
| Primary Mechanism | Inhibition of heme polymerase, leading to toxic heme buildup guidetopharmacology.org | Inhibition of heme polymerase, leading to toxic heme buildup drugbank.com |
| Site of Action | Parasite's digestive vacuole microbiologyjournal.orgnih.gov | Parasite's digestive vacuole drugbank.comnih.gov |
| Key Structural Difference | Shorter diaminoalkane side chain researchgate.netnih.gov | Longer alkyl side chain nih.gov |
| Activity against CQ-Resistant Strains | Retains high activity nih.govnih.gov | Significantly reduced or no activity researchgate.net |
Cellular and Subcellular Effects of this compound Dihydrochloride on Parasite Biology
This compound demonstrates potent activity against both chloroquine-susceptible (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum, effectively disrupting the parasite's growth and replication. researchgate.netnih.gov In vitro studies have quantified this activity, showing that this compound maintains a low 50% inhibitory concentration (IC50) against strains that are highly resistant to chloroquine. researchgate.net Clinical studies have further demonstrated that this compound is capable of clearing asexual parasites in patients with uncomplicated malaria within a week. researchgate.net The sustained blood concentrations of this compound remain many times higher than the IC50 required to inhibit drug-resistant parasites, ensuring its efficacy throughout the treatment period. nih.gov
| Compound | IC50 (CQ-Susceptible Strain) | IC50 (CQ-Resistant Strain) |
| This compound | 5-6 nM researchgate.net | 5-6 nM researchgate.net |
| Chloroquine | 7 nM researchgate.net | 95 nM researchgate.net |
The defining characteristic of this compound is its ability to overcome the common mechanisms of chloroquine resistance in P. falciparum. nih.gov Chloroquine resistance is primarily associated with mutations in the PfCRT transporter protein, which is believed to expel the drug from the digestive vacuole, its site of action. nih.govnih.gov The shorter side chain in this compound's structure appears to be key to its ability to evade this efflux mechanism, allowing it to accumulate within the vacuole and exert its toxic effect even in resistant parasites. researchgate.net
Despite its effectiveness against chloroquine-resistant strains, studies have revealed a potential for cross-resistance with amodiaquine (B18356), another 4-aminoquinoline antimalarial. mmv.org Research on Cambodian P. falciparum isolates demonstrated a strong correlation between resistance to amodiaquine and reduced susceptibility to this compound. researchgate.net This suggests that in regions with significant amodiaquine resistance, the clinical efficacy of this compound could be compromised. mmv.orgresearchgate.net
Computational Approaches for Molecular Target Identification and Binding Prediction
While the precise molecular target of this compound is thought to be heme polymerase, computational methods are instrumental in modern drug discovery for identifying targets and predicting binding interactions with greater precision. guidetopharmacology.org These in silico techniques can be applied to compounds like this compound to refine our understanding of their mechanism of action and interaction with parasite proteins.
Common computational approaches include:
Virtual Screening: This technique involves docking large libraries of small molecules against a potential protein target's binding site to identify hit compounds. nih.gov For this compound, this could be used to screen for other potential off-target interactions within the parasite.
Molecular Docking: This method predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor), such as a protein target. nih.gov Docking simulations could model the interaction of this compound with both wild-type and mutated PfCRT to elucidate the structural basis for its evasion of resistance.
Pharmacophore Mapping: This approach identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This can help in designing new derivatives of this compound with potentially improved activity or different resistance profiles.
Molecular Dynamics (MD) Simulations: MD simulations can evaluate the stability of a ligand-protein complex over time, providing insights into the dynamics of the binding interaction under natural environmental conditions. nih.govacs.org
Machine Learning and AI: Advanced machine learning models, including neural networks and large language models, are increasingly used to predict protein-ligand binding affinity from 2D ligand representations or 3D structural information, accelerating the drug discovery pipeline. arxiv.org These models can be trained on existing data to predict the effectiveness of new compounds or to understand complex structure-activity relationships. mdpi.com
These computational tools offer a powerful, cost-effective means to generate hypotheses, guide experimental work, and accelerate the development of new antimalarial agents by predicting their interactions with specific molecular targets. cambridge.org
Molecular Modeling and Docking Simulations of this compound Dihydrochloride and Related Structures
While specific molecular docking and simulation studies exclusively detailing the interaction of this compound dihydrochloride with its primary target, ferriprotoporphyrin IX (heme), are not extensively available in publicly accessible literature, significant insights can be drawn from computational studies of closely related 4-aminoquinoline analogs and the well-established principles of their interaction with heme.
Molecular modeling of 4-aminoquinolines suggests a binding mechanism driven by key structural features. The planar 7-chloroquinoline (B30040) ring is believed to engage in π-π stacking interactions with the porphyrin ring of heme. researchgate.net This interaction is crucial for the initial complex formation. Additionally, the protonated nitrogen atoms in the quinoline (B57606) ring and at the terminus of the aliphatic side chain are critical for activity. nih.gov These charged centers are thought to form electrostatic interactions and hydrogen bonds that further stabilize the drug-heme complex.
Docking simulations of other quinoline derivatives with potential secondary targets, such as P. falciparum lactate (B86563) dehydrogenase (PfLDH), have been performed, although this is not considered the primary mechanism of action for 4-aminoquinolines. nih.gov For the primary target, the interaction is non-covalent, and computational models focus on predicting the binding affinity and orientation of the drug to the heme molecule, which prevents the heme from being sequestered into the hemozoin crystal.
Based on the structure of this compound and the established models for similar compounds, a hypothetical binding model can be proposed.
Hypothetical Binding Interactions of this compound with Ferriprotoporphyrin IX:
| Interaction Type | Interacting Moiety on this compound | Interacting Moiety on Ferriprotoporphyrin IX |
| π-π Stacking | 7-Chloroquinoline Ring | Porphyrin Ring System |
| Electrostatic/Ionic | Protonated Quinoline Nitrogen (N1) | Propionate Side Chains |
| Electrostatic/Ionic | Protonated Terminal Diethylamino Nitrogen | Propionate Side Chains |
| Hydrophobic | Propyl Side Chain | Porphyrin Ring System |
It is important to note that this table represents a predictive model based on the known structure-activity relationships of the 4-aminoquinoline class and general principles of molecular interactions. nih.govrsc.org Further dedicated computational studies, including molecular dynamics simulations, would be necessary to fully elucidate the precise binding mode and energetics of the this compound-heme complex.
Structure-Based Drug Design Insights for this compound Dihydrochloride
The development of this compound is a prime example of rational drug design aimed at overcoming the challenge of chloroquine resistance in P. falciparum. Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's digestive vacuole membrane and is thought to efflux the drug, reducing its concentration at the site of action. nih.gov
Structure-activity relationship (SAR) studies on a large number of 4-aminoquinoline analogs have been instrumental in identifying the structural features necessary to circumvent this resistance mechanism. These studies, which form the foundation of the structure-based design of compounds like this compound, have revealed several key insights:
The 7-Chloroquinoline Nucleus: The presence of a halogen (preferably chlorine, bromine, or iodine) at the 7-position of the quinoline ring is essential for potent antimalarial activity. nih.gov
Protonatable Nitrogens: Two protonatable nitrogen atoms—one in the quinoline ring and a second at the distal end of the side chain—are critical. These allow the drug to accumulate as a dication in the acidic digestive vacuole, a phenomenon known as ion trapping. nih.gov
Side Chain Length: The most critical insight for overcoming chloroquine resistance lies in the length of the aliphatic side chain. SAR studies have demonstrated that 4-aminoquinolines with side chains of three carbons or fewer (or, conversely, ten carbons or more) retain significant activity against chloroquine-resistant parasite strains. nih.govbris.ac.uk Chloroquine itself has a five-carbon (isopentyl) side chain. It is hypothesized that the PfCRT transporter recognizes and transports 4-aminoquinolines with intermediate-length side chains (4 to 8 carbons), while those with shorter or much longer side chains are poor substrates for the transporter and are therefore retained in the digestive vacuole at effective concentrations. nih.gov
This compound was rationally designed based on these principles. It incorporates the essential 7-chloroquinoline core and the two necessary basic nitrogen centers but features a shortened three-carbon (n-propyl) diaminoalkane side chain. researchgate.netucsf.edu This structural modification is the key to its ability to evade efflux by the mutant PfCRT, thereby restoring activity against chloroquine-resistant parasites.
Key Structural Modifications in this compound for Activity Against Resistant Strains:
| Compound | Side Chain Structure | Side Chain Length (Carbons) | Activity vs. CQ-Resistant P. falciparum |
| Chloroquine | (4-diethylamino-1-methylbutyl) | 5 | Low |
| This compound | (3-diethylaminopropyl) | 3 | High |
The successful design of this compound underscores the power of structure-based approaches in medicinal chemistry. By systematically modifying the structure of a known drug scaffold (the 4-aminoquinoline core) based on a mechanistic understanding of drug resistance, it was possible to develop a new candidate that effectively addresses a critical therapeutic challenge.
Structure Activity Relationship Sar Studies of Aq 13 Dihydrochloride Analogues
Identification of Pharmacophoric Elements Critical for AQ-13 Dihydrochloride (B599025) Antimalarial Activity
SAR studies have identified several key pharmacophoric elements essential for the antimalarial activity of 4-aminoquinoline (B48711) (AQ) compounds like this compound, especially for their ability to overcome chloroquine (B1663885) resistance. Research on a large series of AQ analogues has pinpointed four common structural features critical for activity against both chloroquine-susceptible (CQS) and CQR strains of P. falciparum asm.org.
These critical elements are:
An unsubstituted AQ ring: The core quinoline (B57606) ring system should not have any alkyl substitutions asm.org.
A halogen at position 7: The presence of a halogen (specifically chlorine, bromine, or iodine) at the 7-position of the quinoline ring is crucial for activity. Fluorine at this position is not effective asm.org.
A protonatable nitrogen at position 1: The nitrogen atom within the quinoline ring system (at position 1) must be able to be protonated asm.org.
A second protonatable nitrogen in the side chain: A second nitrogen atom, capable of being protonated, must be present at the end of the side chain, distant from its attachment point to the quinoline ring asm.org.
These features collectively form the essential pharmacophore for this class of antimalarials, ensuring the necessary physicochemical properties for accumulation in the parasite's acidic food vacuole and interaction with its target, believed to be heme guidetopharmacology.org.
Systematics of Side Chain Modifications and Their Influence on Potency and Resistance Circumvention
The primary structural difference between this compound and chloroquine lies in the side chain, and this modification is central to this compound's ability to circumvent resistance nih.gov. While the 4-aminoquinoline scaffold is a well-established pharmacophore, systematic modifications of the diaminoalkane side chain have been a key strategy to restore activity against CQR parasites guidetopharmacology.org.
Side Chain Length: A crucial factor for activity against CQR P. falciparum is the length of the aliphatic side chain. Studies have shown that both shortening and lengthening the side chain relative to chloroquine can restore antimalarial potency nih.gov. This compound features a shorter diaminoalkane side chain compared to chloroquine nih.gov. Specifically, for activity against resistant parasites, side chain lengths of three or fewer carbons, or ten or more carbons, were found to be necessary, though not solely sufficient, conditions asm.org. Chloroquine, with its intermediate-length side chain, is inactive against these resistant strains nih.gov. This suggests that the side chain length is a critical determinant in evading the resistance mechanism, which is often associated with the P. falciparum chloroquine resistance transporter (PfCRT) nih.gov.
Metabolism and Side Chain Dealkylation: Pharmacokinetic studies have revealed that this compound and similar analogues undergo metabolism via N-dealkylation of the side chain's terminal amine nih.gov. In vivo studies have shown that the N-deethylation of this compound leads to metabolites that, while active against CQS strains, are significantly less potent against CQR strains nih.govnih.gov. This change in activity is linked to alterations in lipophilicity and may increase cross-resistance nih.gov. This highlights the importance of the terminal ethyl groups on the side chain for maintaining activity against resistant parasites.
The table below summarizes the influence of side chain characteristics on antimalarial activity.
| Side Chain Modification | Effect on Potency (vs. CQR strains) | Reference(s) |
| Shortened Length (≤3 carbons) | Increased Potency | asm.orgnih.gov |
| Lengthened Length (≥10 carbons) | Increased Potency | asm.orgnih.gov |
| Intermediate Length (like Chloroquine) | Inactive | nih.gov |
| N-dealkylation (Metabolism) | Decreased Potency | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Dihydrochloride Derivatives
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity . This approach has been applied to 4-aminoquinoline derivatives to identify the key physicochemical and structural properties that govern their antimalarial potency.
In a study focused on side-chain modified 4-amino-7-chloroquinolines, 2D-QSAR analyses were conducted to determine the structural requirements for activity against both CQS (HB3) and CQR (Dd2) strains of P. falciparum. Using multiple linear regression (MLR) coupled with genetic algorithms (GA) or stepwise (SW) selection, statistically significant models were developed .
For the CQR Dd2 strain, a model with a high correlation coefficient (r²) of 0.9188 and a cross-validated squared correlation coefficient (q²) of 0.8349 was generated. Similarly, for the CQS HB3 strain, the model yielded an r² of 0.9024 and a q² of 0.8089. These models demonstrate strong internal predictive power . Furthermore, the external predictive ability (pred_r²) for unseen compounds was 0.7258 for the Dd2 model and 0.7463 for the HB3 model, indicating robust predictive capability .
Such QSAR models are valuable for predicting the antimalarial activity of newly designed analogues and for providing insights into the structural modifications that could lead to more potent compounds researchgate.net.
Table of Statistical Parameters for 2D QSAR Models of 4-Amino-7-Chloroquinolines
| Strain | Model Generation Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Prediction) |
|---|---|---|---|---|
| Dd2 (CQR) | GA-MLR | 0.9188 | 0.8349 | 0.7258 |
| HB3 (CQS) | SW-MLR | 0.9024 | 0.8089 | 0.7463 |
Data sourced from Sahu et al., 2012 .
Application of Computational Chemistry in SAR Elucidation for this compound Dihydrochloride Scaffolds
Computational chemistry plays a vital role in elucidating the SAR of this compound and its analogues, providing insights that are difficult to obtain through experimental methods alone. Techniques such as three-dimensional QSAR (3D-QSAR) and molecular docking are particularly useful.
3D-QSAR and CoMSIA: Comparative Molecular Similarity Indices Analysis (CoMSIA), a 3D-QSAR method, has been used to compare the structural features of active and inactive 4-aminoquinoline analogues in three-dimensional space. In one study, differential optimized CoMSIA contour plots were generated for this compound (a short-side-chain active analogue), another long-side-chain active analogue, and the inactive chloroquine nih.gov. These plots visually represent the regions around the molecules where certain properties are favorable or unfavorable for activity. For instance, the contour maps can highlight areas where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties enhance or diminish antimalarial potency nih.gov. This approach confirmed the importance of side chain length and provided a 3D rationale for the observed SAR nih.gov.
Molecular Docking: Molecular docking simulations are used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other. For this compound and its analogues, docking studies can help visualize how these compounds interact with their putative target, which is thought to be heme within the parasite's food vacuole, or with other potential targets like P. falciparum lactate (B86563) dehydrogenase (PfLDH) scirp.orgukm.edu.my. By simulating the binding of different analogues, researchers can rationalize why certain structural modifications lead to higher potency. For example, docking can show how a shorter side chain might alter the binding mode to overcome a resistance-conferring mutation in a target protein or transporter ukm.edu.my. These computational predictions guide the synthesis of new derivatives with potentially improved activity.
Preclinical Pharmacokinetics and Metabolism of Aq 13 Dihydrochloride
Absorption and Distribution Characteristics in Preclinical Animal Models
Preclinical studies in Sprague-Dawley rats and cynomolgus macaques have demonstrated that AQ-13 is readily absorbed after oral administration. In rats, the oral bioavailability of this compound was found to be good, at approximately 70%. nih.gov Following oral administration in rats, the maximum concentration (Cmax) of this compound in the blood was achieved at approximately 3 to 4 hours, and the compound could be detected for 2 to 5 days. nih.gov
In cynomolgus macaques, the oral bioavailability was determined to be 23.8% for a 20 mg/kg dose and increased to 47.6% at a 100 mg/kg dose. nih.gov This dose-dependent increase in bioavailability suggests that saturation of metabolic pathways or reduced metabolite elimination at higher doses may play a role in the pharmacokinetics of this compound in this species. nih.gov The time to reach maximum concentration (Tmax) in macaques was not explicitly stated but the study noted that the peak was followed by a slow elimination phase.
The volume of distribution (Vd) is a key parameter that describes the extent to which a drug distributes into tissues. While specific Vd values for this compound in these preclinical studies are not detailed in the provided information, its structural similarity to chloroquine (B1663885), which has a very large volume of distribution, suggests that this compound is also extensively distributed throughout the body.
Table 1: Oral Bioavailability of this compound Dihydrochloride (B599025) in Preclinical Models
| Animal Model | Dose | Bioavailability (%) |
|---|---|---|
| Sprague-Dawley Rat | Not Specified | ~70 |
| Cynomolgus Macaque | 20 mg/kg | 23.8 |
| Cynomolgus Macaque | 100 mg/kg | 47.6 |
Metabolic Pathways and Metabolite Identification of this compound Dihydrochloride
The biotransformation of a drug is a critical determinant of its efficacy and duration of action. For this compound, metabolic studies have focused on identifying the key pathways and the resulting metabolites.
The primary metabolic pathway identified for this compound in preclinical studies is N-dealkylation. nih.gov In both rats and cynomolgus macaques, a prominent metabolite peak was identified in chromatograms as monodesethyl this compound. nih.gov This indicates the removal of one of the ethyl groups from the tertiary amine side chain of the parent molecule. Following repeated oral dosing in cynomolgus macaques, high concentrations of monodesethyl this compound were observed in the blood by day 4, eventually exceeding the concentrations of the parent this compound and remaining detectable for an extended period. nih.gov The initial metabolite of this compound has been referred to as AQ-72 in some studies. nih.gov
Table 2: Identified Metabolite of this compound Dihydrochloride
| Parent Compound | Metabolite | Metabolic Reaction |
|---|---|---|
| This compound | Monodesethyl this compound (AQ-72) | N-dealkylation |
While the specific enzymes responsible for the metabolism of this compound have not been definitively elucidated in the available preclinical literature, its structural similarity to chloroquine allows for informed inferences. The metabolism of chloroquine is known to be mediated by the cytochrome P450 (CYP) enzyme system. Therefore, it is highly probable that CYP enzymes are also the primary biotransformation system involved in the N-dealkylation of this compound.
Comparative Pharmacokinetic Profile of this compound Dihydrochloride versus Chloroquine in Preclinical Species
In healthy volunteers, a 600 mg oral dose of this compound was absorbed rapidly, with a median Tmax of 4.0 hours, which was comparable to the 3.0 hours observed for a 600 mg dose of chloroquine. nih.gov However, the maximum concentration (Cmax) of this compound was found to be lower than that of chloroquine under these conditions. nih.gov
Table 3: Comparative Pharmacokinetic Parameters of this compound and Chloroquine in Healthy Volunteers (600 mg oral dose)
| Parameter | This compound | Chloroquine |
|---|---|---|
| Tmax (hours) | 4.0 | 3.0 |
| Cmax (µM) | 1.4 | 1.8 |
Allometric Scaling and Predictive Models for Human Pharmacokinetic Parameters (e.g., Clearance, Volume of Distribution, Half-Life)
Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species. This approach is based on the principle that many physiological and pharmacokinetic parameters scale with body weight across species. While specific allometric scaling studies for this compound to predict human pharmacokinetic parameters have not been detailed in the available literature, the principles of this methodology can be discussed in the context of its structural analog, chloroquine.
For a drug like chloroquine, and by extension this compound, allometric scaling would involve collecting pharmacokinetic data (such as clearance, volume of distribution, and half-life) from several preclinical species (e.g., mice, rats, dogs, and monkeys). These parameters would then be plotted against the body weight of each species on a logarithmic scale. The resulting relationship can often be described by the power equation:
Y = aW^b
Where:
Y is the pharmacokinetic parameter of interest
W is the body weight
a is the allometric coefficient
b is the allometric exponent
By extrapolating this relationship to human body weight, predictions for human pharmacokinetic parameters can be made. This predictive modeling is a critical step in estimating a safe and effective starting dose for first-in-human clinical trials. Given the similarities in the pharmacokinetic profiles of this compound and chloroquine, it is anticipated that allometric scaling would be a valuable tool in the clinical development of this compound.
Advanced Research Methodologies and Techniques Applied to Aq 13 Dihydrochloride
In Vitro Assay Development and Optimization for AQ-13 Dihydrochloride (B599025) Profiling
In vitro assays form the cornerstone of early-stage drug discovery, providing a platform for high-throughput screening and detailed mechanistic studies. The profiling of this compound dihydrochloride has benefited from optimized assays that allow for the rapid and reproducible assessment of its antiplasmodial activity.
High-throughput screening (HTS) is crucial for evaluating large numbers of compounds for antimalarial activity. For this compound dihydrochloride, fluorescence-based assays are commonly employed due to their sensitivity, scalability, and cost-effectiveness. The SYBR Green I-based fluorescence assay is a widely used method that relies on the intercalation of the SYBR Green I dye into the DNA of the malaria parasite. nih.govnih.govacs.org The resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth and its inhibition by a test compound. nih.govnih.govacs.org
In a typical assay, Plasmodium falciparum cultures are incubated with serial dilutions of this compound dihydrochloride in 96- or 384-well plates. After an incubation period, a lysis buffer containing SYBR Green I is added, and the fluorescence is measured. The 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%, is then determined by nonlinear regression analysis. nih.govnih.gov Studies have demonstrated the efficacy of this compound against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC50 values in the low nanomolar range. tandfonline.comub.edu
| P. falciparum Strain | Resistance Profile | This compound IC50 (nM) | Reference |
|---|---|---|---|
| 3D7 | Chloroquine-Sensitive | 5-12 | nih.govub.edu |
| K1 | Chloroquine-Resistant | 40-60 | tandfonline.com |
| Dd2 | Multidrug-Resistant | <15 | nih.gov |
| W2 | Chloroquine-Resistant | <15 | nih.gov |
Advanced imaging techniques are pivotal in visualizing the subcellular effects of antimalarial drugs, thereby offering insights into their mechanisms of action. While specific imaging studies focusing exclusively on this compound are not extensively documented, the methodologies applied to other 4-aminoquinolines, which share a similar proposed mechanism of inhibiting hemozoin formation, are relevant. plos.org
Confocal microscopy, coupled with fluorescent probes, allows for the high-resolution imaging of live or fixed parasites within infected red blood cells. plos.orgastmh.org For instance, the fluorescent DNA dye DAPI can be used to visualize the parasite's nucleus, while other dyes can label specific organelles like the digestive vacuole. By treating parasitized red blood cells with this compound and observing changes in morphology, organelle integrity, and the formation of hemozoin crystals, researchers can gain a deeper understanding of its cellular targets. plos.orgastmh.org
Live-cell imaging provides the added advantage of observing the dynamic effects of the drug in real-time. plos.org This can reveal the kinetics of drug action and its impact on essential parasite processes such as nutrient uptake, development, and replication.
In Vivo Experimental Model Selection and Refinement for Antimalarial Research
In vivo models are indispensable for evaluating the efficacy of antimalarial candidates in a complex biological system. Rodent malaria models, particularly those using Plasmodium berghei, are well-established for preclinical testing. scientificarchives.comnih.gov
To assess the activity of compounds like this compound against resistant malaria, it is necessary to utilize or establish drug-resistant parasite strains in animal models. The generation of such strains typically involves a process of continuous drug pressure. academicjournals.orgnih.gov Mice infected with a susceptible strain of P. berghei are treated with suboptimal doses of a drug, such as chloroquine (B1663885). The surviving parasites, which may have a degree of resistance, are then passaged to new mice, which are subsequently treated with the same or slightly higher doses of the drug. academicjournals.orgnih.gov This process is repeated over multiple passages to select for a stably resistant parasite line. academicjournals.orgnih.gov The resulting resistant strain can then be used to challenge new animal models to test the efficacy of novel compounds like this compound. nih.gov
The efficacy of this compound in in vivo models is primarily assessed by monitoring the level of parasitemia in the blood of infected animals. nih.govnih.govmdpi.com This is typically done using the 4-day suppressive test. nih.gov In this test, mice are infected with P. berghei, and then treated with the test compound for four consecutive days. nih.gov
Blood smears are collected from the tail vein of the mice at regular intervals and stained with Giemsa. nih.gov The percentage of infected red blood cells is then determined by microscopic examination. nih.gov The reduction in parasitemia in the treated group compared to an untreated control group is a key measure of the drug's efficacy. nih.gov Another important readout is the mean survival time of the treated animals compared to the controls. mdpi.com
| In Vivo Model | Readout | Methodology | Reference |
|---|---|---|---|
| P. berghei-infected mice | Parasitemia | Microscopic examination of Giemsa-stained blood smears | nih.govnih.gov |
| P. berghei-infected mice | Survival | Monitoring and recording daily survival of treated versus control groups | mdpi.com |
Spectroscopic and Chromatographic Techniques for Compound and Metabolite Analysis
The analysis of this compound dihydrochloride and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. This is achieved through a combination of sophisticated spectroscopic and chromatographic techniques.
High-performance liquid chromatography (HPLC) is a cornerstone for the separation and quantification of this compound and its metabolites from complex biological samples such as plasma and blood. science.govnih.govasm.org The separation is typically achieved on a C18 reversed-phase column. nih.gov Detection can be performed using ultraviolet (UV) or fluorescence detectors. science.govnih.govasm.org Fluorescence detection, in particular, offers high sensitivity for the analysis of 4-aminoquinolines. science.gov
For more definitive identification and structural elucidation of metabolites, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govajtmh.orgfda.gov This powerful technique allows for the determination of the mass-to-charge ratio of the parent compound and its fragments, providing a high degree of structural information. Pharmacokinetic studies have successfully used LC-MS/MS to identify and quantify this compound and its major metabolite, monodesethyl this compound, in plasma samples from preclinical and clinical studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for identifying and quantifying metabolites of drug candidates within biological systems. While specific metabolite profiling studies exclusively on this compound Dihydrochloride are not extensively detailed in publicly available literature, the established application of LC-MS for closely related 4-aminoquinoline (B48711) compounds, such as chloroquine, provides a clear framework for how this compound's metabolic profile would be assessed.
The process involves administering this compound to an in vitro or in vivo biological system, followed by the extraction of metabolites from relevant matrices like plasma, urine, or microsomes. These extracts are then subjected to separation via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which separates compounds based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the parent drug and its various metabolic products.
Hypothetical metabolites of this compound that would be targeted in such an analysis, based on known metabolic pathways of similar compounds, include N-dealkylated and hydroxylated derivatives. The high sensitivity and specificity of LC-MS would enable the precise identification and quantification of these metabolites, providing crucial information on the drug's biotransformation and clearance pathways.
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Sample Types | Plasma, Urine, Liver Microsomes |
| Separation Method | Reverse-phase HPLC or UHPLC |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Potential Metabolites | N-desethyl-AQ-13, Di-desethyl-AQ-13, Hydroxylated this compound |
| Significance | Elucidates metabolic pathways, identifies active or toxic metabolites, informs pharmacokinetic modeling. |
Vibrational Circular Dichroism (VCD) and X-ray Crystallography for Related Structural Insights
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that is sensitive to the chirality of a molecule. Since this compound possesses a chiral center, VCD could be employed to determine its absolute configuration and to study its conformational dynamics in solution. Such studies are crucial for understanding how the molecule interacts with its biological targets, which are often stereospecific.
X-ray Crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state. By crystallizing this compound Dihydrochloride and analyzing its diffraction pattern when exposed to X-rays, researchers could obtain a detailed map of atomic positions and bonding interactions. This information is invaluable for structure-activity relationship (SAR) studies and for computational modeling of drug-target interactions. Crystallographic studies on chloroquine and its analogues have revealed key structural features of the 4-aminoquinoline pharmacophore, which are presumed to be conserved in this compound.
| Technique | Information Gained | Relevance to this compound |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, solution-phase conformation | Understanding stereospecific interactions with biological targets. |
| X-ray Crystallography | Precise 3D atomic structure, intermolecular interactions | Foundation for SAR studies and computational modeling. |
Bioinformatic and Computational Chemistry Tools in this compound Dihydrochloride Research
Computational approaches are increasingly integral to modern drug discovery and development, offering ways to analyze vast datasets, predict biological activities, and elucidate mechanisms of action.
Data Mining and Analysis of Bioactivity Databases (e.g., ChEMBL)
Bioactivity databases such as ChEMBL serve as critical resources for drug discovery research. While specific, extensive bioactivity datasets for this compound Dihydrochloride may be limited in the public domain, these databases can be mined for information on structurally similar 4-aminoquinoline compounds. By analyzing the structure-activity relationships of these analogues, researchers can infer potential targets and off-targets for this compound, as well as predict its likely efficacy and potential for resistance.
Machine Learning Approaches for Activity and Pathway Prediction
Machine learning (ML) models are powerful tools for predicting the biological activity and metabolic pathways of chemical compounds. By training ML algorithms on large datasets of known antimalarial compounds and their properties, it is possible to develop models that can predict the efficacy of new candidates like this compound against various strains of Plasmodium falciparum. Furthermore, ML models can be used to predict the likely metabolic fate of this compound, complementing experimental data from techniques like LC-MS.
Integrated Approaches for Molecular Target and Pathway Identification
The identification of a drug's molecular target is a crucial step in understanding its mechanism of action. Integrated computational approaches, which combine data from various sources including chemogenomics, proteomics, and structural biology, can be used to generate hypotheses about the molecular targets of this compound. These computational predictions can then be validated experimentally, providing a more complete picture of how this compound exerts its antimalarial effects and how it interacts with host metabolic pathways.
| Computational Tool/Approach | Application in this compound Research | Potential Outcome |
| Bioactivity Databases (e.g., ChEMBL) | Mining data for 4-aminoquinoline analogues. | Prediction of potential biological targets and off-targets. |
| Machine Learning | Predicting antimalarial activity and metabolic pathways. | Prioritization of testing, hypothesis generation for metabolism studies. |
| Integrated Approaches | Combining multi-omics data for target identification. | Elucidation of the precise mechanism of action of this compound. |
Emerging Research Avenues and Future Perspectives for Aq 13 Dihydrochloride
Exploration of Synergistic Combinations with Other Antimalarial Agents
The current standard of care for uncomplicated Plasmodium falciparum malaria is artemisinin-based combination therapy (ACT), which pairs a fast-acting artemisinin derivative with a longer-acting partner drug. malariasite.com This approach enhances efficacy, shortens treatment duration, and is believed to delay the development of resistance. malariasite.com The future of AQ-13 will likely involve its use as a component in a combination therapy. researchgate.net
Research is needed to identify the most effective and synergistic partners for this compound. The rationale for combination therapy is to utilize drugs with independent modes of action and different biochemical targets within the parasite, thereby increasing therapeutic efficacy and reducing the probability of resistance emerging. malariasite.com While clinical trials have compared this compound's efficacy to existing ACTs like artemether-lumefantrine, the next step is to investigate this compound within new combination regimens. nih.govnih.gov
Studies exploring the in vitro interactions between this compound and other antimalarials can provide initial evidence of synergy, additivity, or antagonism. For example, historical studies on other 4-aminoquinolines have shown varied results when combined with different antimalarials, highlighting the importance of empirical testing. basicmedicalkey.com Identifying a partner drug that is not only synergistic but also has a compatible pharmacokinetic profile will be crucial for the development of a successful fixed-dose combination therapy involving this compound.
Table 1: Examples of Antimalarial Drug Interactions with 4-Aminoquinolines
| 4-Aminoquinoline (B48711) | Partner Drug | Observed Interaction |
| Chloroquine (B1663885) | Artemisinin | Additive basicmedicalkey.com |
| Chloroquine | Amodiaquine (B18356) | Antagonistic basicmedicalkey.com |
| Chloroquine | Quinine | Antagonistic basicmedicalkey.com |
| Chloroquine | Mefloquine | Antagonistic basicmedicalkey.com |
| Amodiaquine | Artemisinin | Synergistic basicmedicalkey.com |
This table presents historical data on other 4-aminoquinolines to illustrate the types of interactions that need to be systematically studied for this compound.
Rational Design and Synthesis of Next-Generation 4-Aminoquinoline Analogues with Enhanced Profiles
The development of this compound itself was a result of rational drug design, aimed at creating a 4-aminoquinoline analogue that could circumvent the resistance mechanisms that render chloroquine ineffective. nih.govnih.govresearchgate.net A key feature of this compound is its modified, shorter side chain, which is crucial for its activity against chloroquine-resistant strains of P. falciparum. researchgate.netresearchgate.netconsensus.app This success provides a foundation for the rational design of a new generation of 4-aminoquinoline analogues with even more desirable properties.
Future design strategies will continue to focus on modifying the 4-aminoquinoline scaffold. rsc.orgesr.ie The goals of these medicinal chemistry efforts include:
Enhanced Potency: Synthesizing analogues with lower 50% inhibitory concentrations (IC₅₀s) against a wide range of drug-resistant parasite strains.
Overcoming Cross-Resistance: Ensuring that new compounds are not susceptible to existing or emerging resistance mechanisms that affect other 4-aminoquinolines, such as piperaquine (B10710). researchgate.net
Improved Metabolic Stability: Designing molecules that are less prone to metabolic breakdown into less active forms, potentially leading to improved pharmacokinetic profiles. researchgate.netacs.org For instance, the development of isoquine was guided by an effort to create a metabolically stable analogue of amodiaquine. acs.org
Structure-activity relationship (SAR) studies are fundamental to this process. nih.govnih.gov By systematically altering the side chain and other parts of the molecule and testing the resulting compounds' activity, researchers can identify the specific chemical features responsible for potent antimalarial action against resistant parasites. nih.gov This iterative process of design, synthesis, and testing is key to producing new candidates that build upon the success of this compound. researchgate.net
Application of Systems Biology and Omics Approaches to Unravel Complex Mechanisms
While the primary mechanism of 4-aminoquinolines is understood to involve the inhibition of hemozoin formation, a deeper, more comprehensive understanding of their effects on the parasite is needed. nih.gov Systems biology, which integrates various "omics" data, offers a powerful approach to achieve this. frontiersin.orgnih.gov These high-throughput techniques can provide a holistic view of the molecular and cellular responses of the parasite to this compound. biobide.com
Potential applications of omics technologies in this compound research include:
Genomics and Transcriptomics: These approaches can identify genetic mutations or changes in gene expression patterns in P. falciparum that are associated with reduced susceptibility to this compound. This would be invaluable for monitoring for the emergence of resistance and understanding its molecular basis. nih.gov
Proteomics: By analyzing the entire set of proteins (the proteome), researchers can identify the specific protein targets of this compound and observe how the drug perturbs cellular pathways, protein expression levels, and protein-protein interactions within the parasite. nih.govbiobide.com
Metabolomics: This involves studying the complete set of small-molecule metabolites. It can reveal how this compound disrupts the parasite's metabolic pathways, providing a detailed fingerprint of its physiological impact. biobide.com
Integrating data from these different omics levels can help construct comprehensive models of the drug's mechanism of action and the parasite's potential resistance strategies. nih.govresearchgate.net This knowledge is not only academically valuable but also has practical implications for identifying biomarkers of drug efficacy and for designing next-generation drugs that can overcome identified resistance pathways. researchgate.net
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate AQ-13 Dihydrochloride's antimalarial efficacy in vitro?
- Methodological Answer : Use standardized Plasmodium falciparum culture assays, such as the [³H]hypoxanthine uptake inhibition assay, to measure IC50 values. Include reference strains (e.g., AQ-S 3D7 and AQ-R 7G8) and field isolates to assess variability. For example, IC50 values for this compound in Cambodian isolates ranged from 18–133 nM, exceeding laboratory strain values (20.9–44.3 nM) . Ensure replicates and controls (e.g., chloroquine-resistant controls) to validate assay robustness.
Q. What statistical approaches are recommended to analyze discrepancies in this compound susceptibility data across isolates?
- Methodological Answer : Employ non-parametric tests (e.g., Mann-Whitney U-test) to compare IC50 distributions between AQ-sensitive (AQ-S) and AQ-resistant (AQ-R) isolates. Use Pearson correlation coefficients to evaluate cross-resistance patterns (e.g., this compound vs. amodiaquine: r = 0.8621, P < 0.0001) . Address outliers by repeating assays or validating with alternative methods like high-content imaging (e.g., YOYO™-1 DNA staining) .
Q. How can cross-resistance between this compound and other 4-aminoquinolines be systematically investigated?
- Methodological Answer : Co-test isolates against this compound and structurally related compounds (e.g., amodiaquine, piperaquine) using dose-response assays. Correlate IC50 values and perform genetic analyses (e.g., pfmdr1 polymorphisms) to identify shared resistance mechanisms. Cambodian isolates showed strong cross-resistance between this compound and amodiaquine, suggesting overlapping mechanisms .
Advanced Research Questions
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound Dihydrochloride?
- Methodological Answer : Conduct bioavailability and pharmacokinetic studies in animal models (e.g., rats, cynomolgus macaques) to measure plasma half-life, clearance, and tissue distribution. Use validated HPLC methods with sensitivity ≥5 nM and calibration curves (r² ≥ 0.995) for quantification. For example, linear pharmacokinetics were observed in rats, with dose-dependent plasma concentrations .
Q. How can researchers address conflicting data on this compound's clinical efficacy in drug-resistant regions?
- Methodological Answer : Design region-specific clinical trials with molecular surveillance of resistance markers. In Cambodia, this compound efficacy was compromised in amodiaquine-resistant isolates (IC50 >100 nM), whereas trials in Mali showed non-inferiority to artemether-lumefantrine (parasite clearance by day 7) . Use intention-to-treat and per-protocol analyses to account for dropout rates and recrudescence .
Q. What experimental strategies are effective for studying this compound resistance mechanisms?
- Methodological Answer : Combine genetic sequencing (pfmdr1, pfcrt) with functional assays (e.g., transporter inhibition studies). Although pfcrt polymorphisms were not linked to this compound resistance in vitro, pfmdr1 copy number variations may modulate susceptibility . Validate findings using isogenic parasite lines with edited resistance loci.
Q. How should researchers optimize animal models for this compound toxicity and efficacy testing?
- Methodological Answer : Use standardized protocols for repeated-dose toxicity studies. For example, administer a loading dose followed by maintenance doses (e.g., 50% loading dose at 12 hours and daily for 6 days) in Sprague-Dawley rats. Monitor micronucleus formation and hematological parameters to assess genotoxicity .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in reporting this compound Dihydrochloride experiments?
- Methodological Answer : Follow the "Antimalarial Susceptibility Reporting Tool" by the WorldWide Antimalarial Resistance Network (WWARN). Include raw IC50 data, assay conditions (e.g., parasite stage, serum content), and quality control metrics (e.g., CV ≤3.8% for this compound assays) . For animal studies, document dosing regimens, formulation details (e.g., % DMSO/saline), and ethical approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
